molecular formula C4H6N4O2 B12887169 5-Imino-3-oxopyrazolidine-1-carboxamide

5-Imino-3-oxopyrazolidine-1-carboxamide

Cat. No.: B12887169
M. Wt: 142.12 g/mol
InChI Key: YZYUVDKHFKLBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Imino-3-oxopyrazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazolidine core with an imino group at position 5, a ketone at position 3, and a carboxamide substituent at position 1.

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-imino-3-oxopyrazolidine-1-carboxamide

InChI

InChI=1S/C4H6N4O2/c5-2-1-3(9)7-8(2)4(6)10/h5H,1H2,(H2,6,10)(H,7,9)

InChI Key

YZYUVDKHFKLBQI-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N(NC1=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Imino-3-oxopyrazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines under heating conditions . The reaction can be carried out without a solvent or in the presence of ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is then purified and characterized using spectroscopic techniques such as PMR and IR spectroscopy .

Industrial Production Methods: While specific industrial production methods for 5-Imino-3-oxopyrazolidine-1-carboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Imino-3-oxopyrazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5-Imino-3-oxopyrazolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imino and oxo groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. For example, the compound can act as an inhibitor of specific kinases, which are involved in various signaling pathways . This inhibition can lead to therapeutic effects such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Functional Groups

  • 5-Imino-3-oxopyrazolidine-1-carboxamide: Pyrazolidine core (5-membered ring with two adjacent nitrogen atoms), imino (=NH), oxo (=O), and carboxamide (-CONH₂) groups.
  • 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (): Pyrimidine core fused with a pyrrolidinone (5-membered lactam) and carboxamide. Synthesized via a five-step solution-phase approach from itaconic acid, followed by amidation with aliphatic amines .
  • DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide) (): Imidazole core with a triazeno (-N=N-N-) group and carboxamide. Clinically evaluated for melanoma treatment .

Pharmacological and Clinical Comparisons

Anticancer Activity

  • DIC: Demonstrated clinical efficacy in melanoma (5/15 patients responded) but showed toxicity (nausea, leukopenia, thrombocytopenia) . Rapid plasma clearance (6 hours) and ~30% urinary excretion were observed.
  • Pyrimidine-pyrrolidinone carboxamides: No clinical data reported, though their synthesis suggests exploration as kinase inhibitors or antimicrobial agents .
  • 5-Imino-3-oxopyrazolidine-1-carboxamide: Hypothetically, the pyrazolidine core may offer improved metabolic stability compared to imidazole (DIC) due to reduced ring strain, but this requires validation.
Table 2: Pharmacokinetic and Toxicity Profiles
Compound Plasma Half-Life Urinary Excretion Clinical Efficacy Toxicity
DIC <6 hours 30% (0–6 hr) Melanoma (33% response) Hematologic toxicity
Pyrimidine derivatives Not studied Not reported Not reported Not assessed
Target compound Unknown Unknown Under investigation Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.